

An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrazolidine**

Cat. No.: **B1218672**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolidine, a saturated five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of **pyrazolidine**, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its role in biologically active derivatives. Particular attention is given to the quantitative aspects of its biological activity and the signaling pathways modulated by its derivatives, offering a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identification and Nomenclature

Pyrazolidine is systematically named according to IUPAC nomenclature. Its unambiguous identification is crucial for scientific communication and regulatory purposes.

Identifier	Value	Reference
CAS Number	504-70-1	[1] [2]
Preferred IUPAC Name	Pyrazolidine	[2]
Other Names	1,2-Diazolidine	[2]
Molecular Formula	C ₃ H ₈ N ₂	[1]
InChI	InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2	[1]
InChIKey	USPWKWBDZOARPV-UHFFFAOYSA-N	[1]
SMILES	C1CCNC1	[2]

Physicochemical Properties

The physicochemical properties of **pyrazolidine** and its common derivative, **pyrazolidine-3,5-dione**, are summarized below. These parameters are essential for understanding their behavior in biological systems and for the design of new derivatives.

Property	Pyrazolidine	Pyrazolidine-3,5-dione
Molecular Weight	72.11 g/mol [1]	100.08 g/mol [3]
Melting Point	10-12 °C [2]	Not available
Boiling Point	138 °C [2]	Not available
Density	1.00 g/cm ³ (at 20 °C) [2]	Not available
pKa	9.70 ± 0.20 (Predicted) [4]	Not available
LogP	-0.3 [1]	-1.0 [3]
Appearance	Liquid [2]	Not available
Solubility	Hygroscopic [2]	Not available

Synthesis of Pyrazolidine and Derivatives

The synthesis of the **pyrazolidine** ring is a fundamental process in the generation of novel pharmaceutical candidates. Various synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.

General Synthesis of Unsubstituted Pyrazolidine

A common and straightforward method for the preparation of the parent **pyrazolidine** involves the cyclization of a 1,3-dihalopropane with hydrazine.[\[2\]](#)

Reaction Scheme:

General synthesis of **pyrazolidine**.

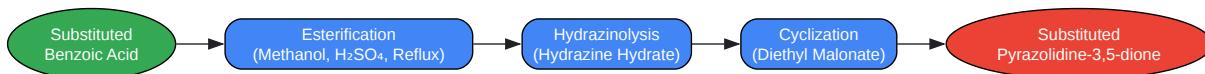
Experimental Protocol:

A detailed experimental protocol for this synthesis is described by Buhle et al. (1943). The procedure generally involves the slow addition of hydrazine to a solution of 1,3-dichloropropane or 1,3-dibromopropane in a suitable solvent, often with heating. The reaction mixture is then worked up to isolate the **pyrazolidine** product, typically through distillation or crystallization of a salt form.

Synthesis of Substituted Pyrazolidine-3,5-diones

Substituted **pyrazolidine**-3,5-diones are a class of compounds with significant anti-inflammatory properties. A general three-step synthesis is often employed, starting from a substituted benzoic acid.[\[5\]](#)

Experimental Workflow:



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Workflow for **pyrazolidine**-3,5-dione synthesis.

Experimental Protocol:

- Esterification: The substituted benzoic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for several hours. After cooling and addition of water, the corresponding methyl ester is isolated.[5]
- Hydrazinolysis: The synthesized ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.[5]
- Cyclization: Finally, the acid hydrazide is cyclized by reacting with diethyl malonate to yield the substituted **pyrazolidine-3,5-dione**.[5]

Biological Activities of Pyrazolidine Derivatives

Derivatives of **pyrazolidine** exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The following table summarizes some of the key activities and provides examples of compounds with their corresponding potencies.

Compound Class	Biological Activity	Example Compound(s)	IC ₅₀ Values	Reference
Pyrazoline Derivatives	Anticancer	3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][4][6]triazine	4. μ M (Colo205 cells)	[7]
Pyrazoline Derivatives	Anticancer	Chromanone-spiro-1-pyrazoline hybrids	3.0–6.8 μ M (HL-60, NALM-6, WM-115 cells)	[7]
Pyrazole Derivatives	Anticancer	S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety (Compound 5e)	15.54 μ M (MCF-7 cells)	[8]
Pyrazoline Derivatives	Anti-inflammatory	1,3,4-trisubstituted pyrazole derivatives (Compound 5a)	\geq 84.2% inhibition (carrageenan-induced paw edema)	[8]
Pyrazole Derivatives	Anti-inflammatory	3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g)	70-78% inhibition (carrageenan-induced rat paw edema)	[8]
Pyrazolopyridine Derivatives	Kinase Inhibition (PIM-1)	Compounds 4k and 7b	21.2 nM and 18.9 nM	[9]

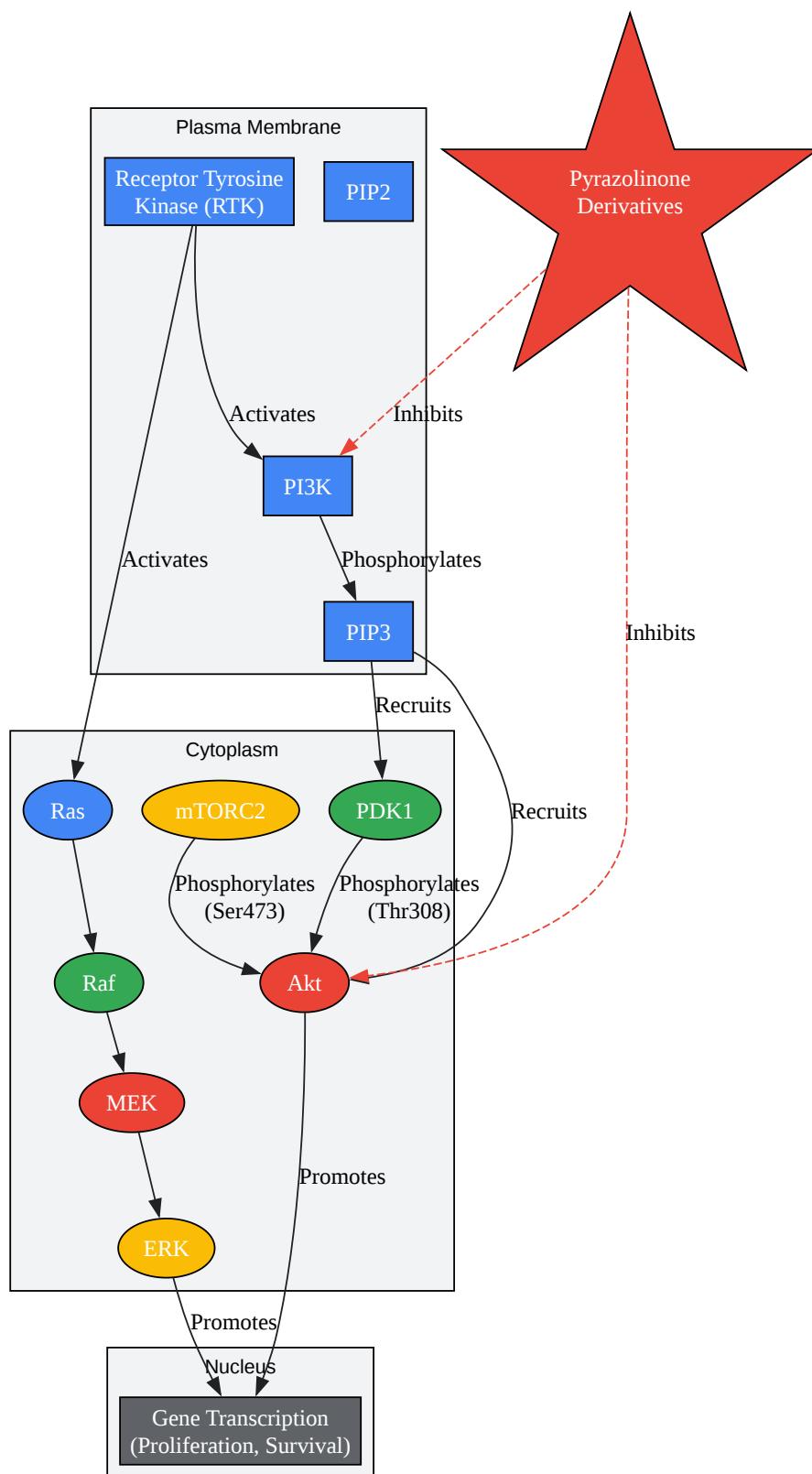
Pyrazolopyridine Derivatives	Kinase Inhibition (EGFR)	Compounds 8c and 12d	0.14 μ M and 0.18 μ M	[9]
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Signaling Pathway Modulation by Pyrazolinone Derivatives

Recent studies have shown that certain pyrazolinone derivatives exert their anticancer effects by modulating key intracellular signaling pathways. One such critical pathway is the PI3K/Akt/ERK1/2 signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and metastasis.

The PI3K/Akt/ERK1/2 Signaling Pathway

The diagram below illustrates the key components and interactions within the PI3K/Akt/ERK1/2 signaling pathway that can be targeted by pyrazolinone derivatives.



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Inhibition of the PI3K/Akt/ERK1/2 pathway by pyrazolinone derivatives.

Pathway Description:

Growth factor binding to Receptor Tyrosine Kinases (RTKs) at the cell surface activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt. This co-localization at the membrane allows PDK1 and mTORC2 to phosphorylate and fully activate Akt. Concurrently, activated RTKs can also activate the Ras-Raf-MEK-ERK cascade. Both Akt and ERK can translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and survival. Pyrazolinone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby blocking downstream signaling and leading to anticancer effects.

Conclusion

Pyrazolidine and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery and development. Their straightforward synthesis, coupled with the wide array of biological activities exhibited by their derivatives, ensures their continued importance in medicinal chemistry. The ability of certain **pyrazolidine**-based compounds to modulate critical cellular signaling pathways, such as the PI3K/Akt/ERK1/2 cascade, highlights their potential as targeted therapeutic agents. This guide provides a foundational understanding of the core technical aspects of **pyrazolidine**, intended to support and inspire further research and innovation in this promising area.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218672#pyrazolidine-cas-number-and-nomenclature]

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